molecular formula C20H26N2O3 B14396389 4-benzamidobenzoic acid;N,N-diethylethanamine CAS No. 89423-17-6

4-benzamidobenzoic acid;N,N-diethylethanamine

Cat. No.: B14396389
CAS No.: 89423-17-6
M. Wt: 342.4 g/mol
InChI Key: CKSOTLOJJAOZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzamidobenzoic acid;N,N-diethylethanamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is known for its role in the synthesis of various derivatives that exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzamidobenzoic acid typically involves the reaction of benzoyl chloride with 4-aminobenzoic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond, resulting in the desired product .

Industrial Production Methods

Industrial production methods for 4-benzamidobenzoic acid involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Benzamidobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 4-benzamidobenzoic acid, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-benzamidobenzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the conversion of epoxyeicosatrienoic acids to their corresponding diols. This inhibition can lead to various physiological effects, such as reduced blood pressure and decreased inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoylaminobenzoic acid
  • 4-(4-Chlorobenzamido)benzoic acid
  • 4-Benzamidobenzoic acid hydrazide derivatives

Uniqueness

4-Benzamidobenzoic acid stands out due to its specific inhibitory activity against soluble epoxide hydrolase, making it a valuable compound in the development of new therapeutic agents .

Properties

CAS No.

89423-17-6

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

4-benzamidobenzoic acid;N,N-diethylethanamine

InChI

InChI=1S/C14H11NO3.C6H15N/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18;1-4-7(5-2)6-3/h1-9H,(H,15,16)(H,17,18);4-6H2,1-3H3

InChI Key

CKSOTLOJJAOZPO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.